molecular formula C16H13BrN2O3 B14344346 (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate CAS No. 104029-65-4

(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate

Cat. No.: B14344346
CAS No.: 104029-65-4
M. Wt: 361.19 g/mol
InChI Key: POJKHTSXXFBXNE-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with 2-bromobenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as titanium tetraisopropoxide (TTIP) to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Uniqueness: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104029-65-4

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-bromophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H13BrN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20)

InChI Key

POJKHTSXXFBXNE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1Br)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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